

# LC-MS/MS method for 2'-Deoxyuridine-d quantification

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## Compound of Interest

Compound Name: 2'-Deoxyuridine-d

Cat. No.: B15553365

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An LC-MS/MS Method for the Quantitative Analysis of **2'-Deoxyuridine-d2** in Human Plasma

## Application Note

### Introduction

2'-Deoxyuridine is a deoxyribonucleoside that can be elevated in certain metabolic disorders, such as mitochondrial neurogastrointestinal encephalomyopathy (MNGIE). MNGIE is caused by a deficiency in the enzyme thymidine phosphorylase, leading to the systemic accumulation of thymidine and 2'-deoxyuridine.[1][2] Accurate and robust quantification of these nucleosides in biological matrices is crucial for disease monitoring and for assessing the efficacy of therapeutic interventions. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2'-Deoxyuridine in human plasma, using a deuterated internal standard (**2'-Deoxyuridine-d2**) to ensure accuracy and precision.

### Principle of the Method

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of 2'-Deoxyuridine from plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of a stable isotope-labeled internal standard (SIL-IS), **2'-Deoxyuridine-d2**,

which co-elutes with the analyte and has nearly identical chemical and physical properties, corrects for variations in sample preparation and instrument response.

## Experimental Protocols

### 1. Materials and Reagents

- 2'-Deoxyuridine analytical standard
- **2'-Deoxyuridine-d2** (Internal Standard, IS)
- Perchloric acid (PCA), 7% (v/v) in deionized water
- Formic acid, 0.1% (v/v) in deionized water (Mobile Phase A)
- Formic acid, 0.1% (v/v) in methanol (Mobile Phase B)
- Human plasma (K2EDTA)
- All solvents and reagents should be of LC-MS grade or higher.

### 2. Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2'-Deoxyuridine and **2'-Deoxyuridine-d2** in methanol.
- Working Standard Solutions: Serially dilute the 2'-Deoxyuridine stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
- Internal Standard Working Solution (100 ng/mL): Dilute the **2'-Deoxyuridine-d2** stock solution with a 50:50 mixture of methanol and water.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

### 3. Sample Preparation Protocol

- To 100 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (100 ng/mL **2'-Deoxyuridine-d2**).
- Vortex briefly to mix.
- Add 100 µL of 7% perchloric acid to precipitate proteins.[3]
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

#### 4. LC-MS/MS Instrumental Conditions

##### Liquid Chromatography (LC) Parameters

Parameter	Value
Column	Hypercarb (30 x 2.1 mm, 3 µm)[1][4]
Mobile Phase A	0.1% Formic Acid in Water[1][4]
Mobile Phase B	0.1% Formic Acid in Methanol[1][4]
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Gradient	5% B for 0.5 min, 5-95% B in 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 1.9 min

##### Mass Spectrometry (MS) Parameters

Parameter	Value
Ionization Mode	ESI Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Curtain Gas	30 psi
IonSpray Voltage	5500 V
Temperature	500°C
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	50 psi

### MRM Transitions

The most common fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in the neutral loss of the deoxyribose sugar moiety (116 Da).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Declustering Potential (DP) (V)	Collision Energy (CE) (V)
2'-Deoxyuridine	229.1	117.1	150	60	25
2'-Deoxyuridine-d2 (IS)	231.1	117.1	150	60	25

## Data Presentation

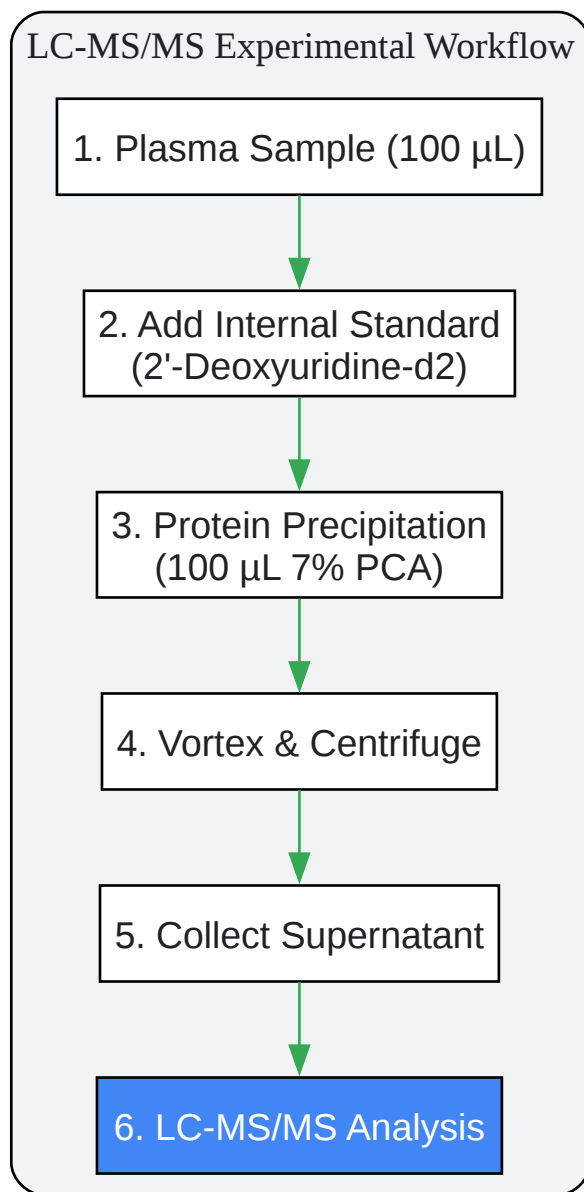
Table 1: Method Validation Parameters for 2'-Deoxyuridine Quantification in Plasma

Parameter	Result
Linearity Range	10 - 10,000 ng/mL[1][4]
Correlation Coefficient (r)	> 0.99[1][4]
Lower Limit of Quantification (LLOQ)	10 ng/mL[1][4]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Mean Recovery	> 85%

Table 2: Quantitative Data Summary from a Sample Batch

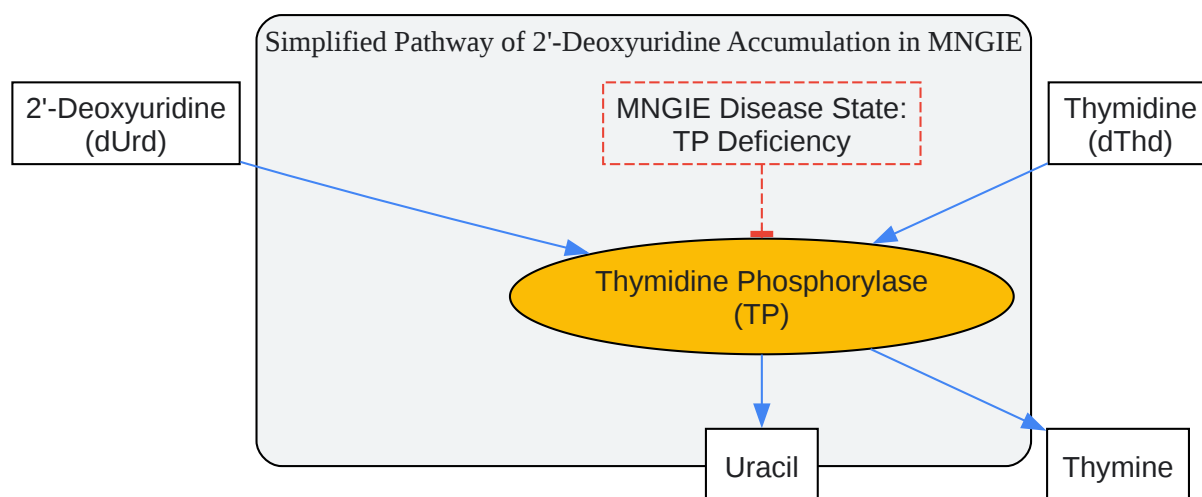
Sample ID	Analyte Peak Area	IS Peak Area	Area Ratio (Analyte/IS)	Calculated Concentration (ng/mL)
Blank	0	1,520,345	0.000	Not Detected
LLOQ (10 ng/mL)	15,345	1,498,765	0.010	10.2
QC Low (30 ng/mL)	46,012	1,510,234	0.030	29.8
QC Mid (500 ng/mL)	780,567	1,532,111	0.509	505.4
QC High (8000 ng/mL)	12,345,876	1,505,678	8.199	8125.1
Unknown Sample 1	345,678	1,489,543	0.232	229.7
Unknown Sample 2	1,254,321	1,521,876	0.824	818.9

## Visualizations



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Caption: Overview of the sample preparation and analysis workflow.



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Caption: Metabolic pathway showing the role of Thymidine Phosphorylase.

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